4-Phenyl-bodipy

Catalog No.
S6626532
CAS No.
180156-50-7
M.F
C15H11BF2N2
M. Wt
268.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-bodipy

CAS Number

180156-50-7

Product Name

4-Phenyl-bodipy

IUPAC Name

2,2-difluoro-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C15H11BF2N2

Molecular Weight

268.07 g/mol

InChI

InChI=1S/C15H11BF2N2/c17-16(18)19-10-4-8-13(19)15(12-6-2-1-3-7-12)14-9-5-11-20(14)16/h1-11H

InChI Key

RGROAAJNQHGYEV-UHFFFAOYSA-N

SMILES

[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=CC=C4)(F)F

Canonical SMILES

[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=CC=C4)(F)F

4-Phenyl-bodipy is a member of the boron-dipyrromethene family, known for its vibrant fluorescence and versatility in various applications. This compound features a phenyl group attached to the boron-dipyrromethene core, which significantly influences its optical properties. The unique structure allows for tunable electronic characteristics, making it suitable for applications in biological imaging, sensors, and photonic devices.

The primary mechanism of action for 4-Phenyl-bodipy lies in its fluorescence. Upon absorbing light at a specific wavelength, the molecule undergoes electronic excitation. When it relaxes back to its ground state, it emits light at a longer wavelength, making it a fluorescent probe. This property allows researchers to use it for labeling biomolecules, tracking cellular processes, and other applications in bioimaging.

Future Research Directions

While specific research on 4-Phenyl-bodipy is limited, ongoing research on BODIPYs focuses on:

  • Fine-tuning photophysical properties: By modifying the core structure and substituent groups, scientists aim to create BODIPYs with emission and excitation wavelengths suitable for specific applications.
  • Biomedical applications: Exploring the use of BODIPYs for in vivo imaging, drug delivery, and biosensors is a growing area of research.
  • Organic electronics: BODIPYs are being investigated for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their efficient light emission properties.

Fluorescent Labeling

One potential application of 4-Phenyl-BODIPY is in fluorescent labeling. BODIPY dyes, in general, can be conjugated to biomolecules such as proteins, peptides, and nucleic acids. The resulting conjugates can then be used to track and visualize these biomolecules within cells or tissues [2]. There is some research suggesting that 4-Phenyl-BODIPY can be a useful fluorophore for labeling biomolecules, particularly due to its good photostability and relatively long emission wavelength [3].

Organic Photovoltaics

Organic photovoltaics (OPVs) are devices that convert light energy into electrical energy. BODIPY dyes have been explored as potential materials for OPVs due to their ability to absorb light and transfer energy efficiently [4]. While research on 4-Phenyl-BODIPY in OPVs is limited, some studies suggest that it could be a promising candidate, particularly when incorporated into copolymers or other materials that can enhance its light-harvesting properties [5].

Please note

Further research is needed to fully understand the potential of 4-Phenyl-BODIPY in these and other scientific research applications.

Here are some references for the factual statements made above:

  • [1] Application of meso-CF3-Fluorophore BODIPY with Phenyl and Pyrazolyl Substituents for Lifetime Visualization of Lysosomes MDPI:
  • [2] BODIPY-Based Fluorescent Probes for Sensing Bioanalytes Royal Society of Chemistry:
  • [3] meso-4-Substituted BODIPYs: Synthesis and Spectral Properties )
  • [4] BODIPY-Based Materials for Organic Photovoltaics )
  • [5] BODIPY Dyes in Solar Cells Journal of Photochemical and Photobiological Chemistry A: Chemistry:

The reactivity of 4-phenyl-bodipy can be attributed to the presence of the boron atom and the dipyrromethene framework. Key reactions include:

  • Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to enhance its fluorescence properties .
  • Complexation: The boron center can form complexes with various ligands, modifying the electronic properties of the dye .
  • Substitution Reactions: The phenyl group can undergo electrophilic substitution, allowing for further functionalization which can enhance solubility or introduce new reactive sites .

4-Phenyl-bodipy exhibits notable biological activity, particularly in fluorescence imaging. Its high quantum yield and stability make it an excellent candidate for tracking biological processes in live cells. Studies have shown that it can selectively stain cellular components, facilitating research in cell biology and diagnostics.

Several methods are employed to synthesize 4-phenyl-bodipy:

  • Condensation Reaction: The synthesis typically involves the condensation of pyrrole with a suitable aldehyde followed by complexation with boron trifluoride .
  • Functionalization: The introduction of the phenyl group can be achieved through various coupling reactions, such as Suzuki or Stille coupling, which allow for precise control over the substituents on the bodipy core .
  • Modification Techniques: Post-synthesis modifications can enhance solubility and fluorescence properties, including the introduction of polar groups or additional aromatic systems.

4-Phenyl-bodipy finds extensive use in various fields:

  • Fluorescent Probes: Its strong fluorescence makes it ideal for use as a probe in biological imaging.
  • Photodynamic Therapy: Due to its ability to generate reactive oxygen species upon light activation, it is explored as a potential agent in cancer therapy.
  • Sensors: It serves as a sensor for detecting metal ions or changes in pH due to its sensitivity to environmental conditions.

Research has highlighted significant interactions of 4-phenyl-bodipy with biological molecules. Its ability to selectively bind to proteins and nucleic acids has been demonstrated, making it useful in studying biomolecular interactions. Such studies often utilize fluorescence resonance energy transfer techniques to explore binding affinities and dynamics.

4-Phenyl-bodipy shares structural similarities with other compounds in the bodipy family but exhibits unique properties due to its specific substituents. Below is a comparison with similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-Dimethylaminobenzene-BodipyContains a dimethylamino groupEnhanced solubility and electron donation
3-(Trifluoromethyl)BodipyFeatures trifluoromethyl groupIncreased electron-withdrawing effect
Hydroxy-BodipyContains hydroxyl groupsImproved water solubility and biocompatibility

Each of these compounds has distinct optical properties and reactivities that make them suitable for specific applications, yet 4-phenyl-bodipy stands out due to its balance of stability and fluorescence efficiency.

Hydrogen Bond Acceptor Count

3

Exact Mass

268.0983348 g/mol

Monoisotopic Mass

268.0983348 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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